5-Formyl-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Formyl-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2H-1,2,3-triazole-4-carboxylic acid with formylating agents such as formic acid or formic anhydride . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-methyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-Carboxy-2-methyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-Hydroxymethyl-2-methyl-2H-1,2,3-triazole-4-carboxylic acid.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
5-Formyl-2-methyl-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Formyl-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is primarily related to its ability to interact with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the triazole ring can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-Hydroxymethyl-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-Carboxy-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Formyl-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on the triazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-formyl-2-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-8-6-3(2-9)4(7-8)5(10)11/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYHEWXKIMLWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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